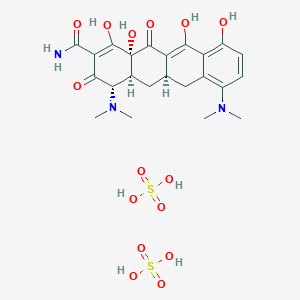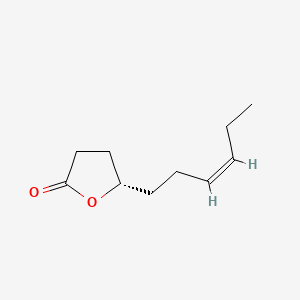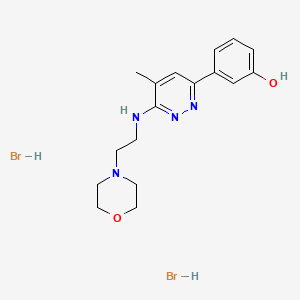
3-(2-Morpholinoethylamino)-4-methyl-6-(3-hydroxyphenyl)pyridazine dihydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Morpholinoethylamino)-4-methyl-6-(3-hydroxyphenyl)pyridazine dihydrobromide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a morpholinoethylamino group, a hydroxyphenyl group, and a pyridazine ring, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Morpholinoethylamino)-4-methyl-6-(3-hydroxyphenyl)pyridazine dihydrobromide typically involves multiple steps, starting with the preparation of the pyridazine core. The process often includes:
Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Morpholinoethylamino Group: This step involves the reaction of the pyridazine intermediate with morpholine and ethylamine under specific conditions to introduce the morpholinoethylamino group.
Attachment of the Hydroxyphenyl Group: This is usually done through a substitution reaction where a hydroxyphenyl group is introduced to the pyridazine ring.
Formation of the Dihydrobromide Salt: The final step involves the reaction of the compound with hydrobromic acid to form the dihydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Morpholinoethylamino)-4-methyl-6-(3-hydroxyphenyl)pyridazine dihydrobromide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinoethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(2-Morpholinoethylamino)-4-methyl-6-(3-hydroxyphenyl)pyridazine dihydrobromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 3-(2-Morpholinoethylamino)-4-methyl-6-(3-hydroxyphenyl)pyridazine dihydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-6-(3-hydroxyphenyl)pyridazine: Lacks the morpholinoethylamino group, making it less versatile.
3-(2-Aminoethylamino)-4-methyl-6-(3-hydroxyphenyl)pyridazine: Similar structure but with an aminoethylamino group instead of morpholinoethylamino.
3-(2-Morpholinoethylamino)-4-methyl-6-phenylpyridazine:
Uniqueness
3-(2-Morpholinoethylamino)-4-methyl-6-(3-hydroxyphenyl)pyridazine dihydrobromide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the morpholinoethylamino and hydroxyphenyl groups allows for diverse interactions with biological targets and chemical reagents, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
86663-19-6 |
|---|---|
Formule moléculaire |
C17H24Br2N4O2 |
Poids moléculaire |
476.2 g/mol |
Nom IUPAC |
3-[5-methyl-6-(2-morpholin-4-ylethylamino)pyridazin-3-yl]phenol;dihydrobromide |
InChI |
InChI=1S/C17H22N4O2.2BrH/c1-13-11-16(14-3-2-4-15(22)12-14)19-20-17(13)18-5-6-21-7-9-23-10-8-21;;/h2-4,11-12,22H,5-10H2,1H3,(H,18,20);2*1H |
Clé InChI |
ZVCVGRVTJUPCFG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN=C1NCCN2CCOCC2)C3=CC(=CC=C3)O.Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



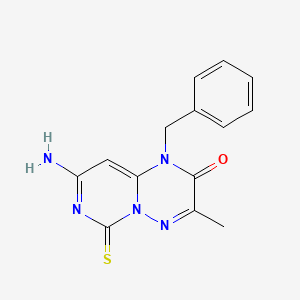
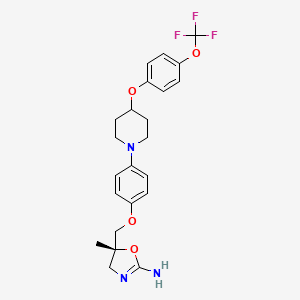
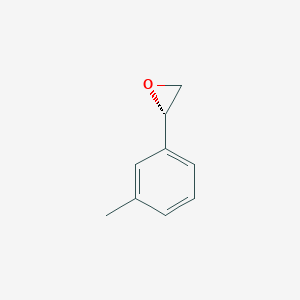

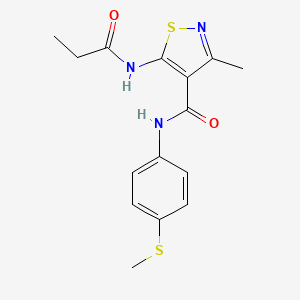
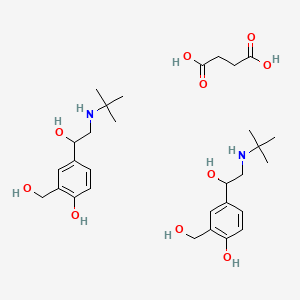

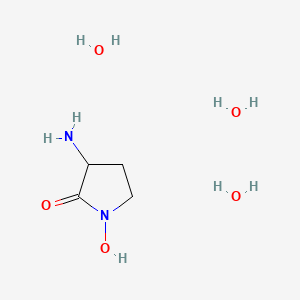

![3-[4-[2-(diethylamino)-2-(4-fluorophenyl)ethyl]piperazin-1-yl]-2-methyl-1-phenylpropan-1-one;oxalic acid;hydrate](/img/structure/B12772176.png)

